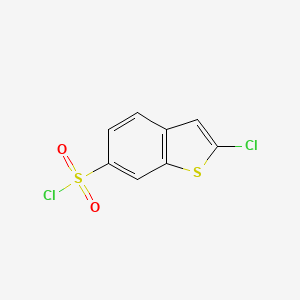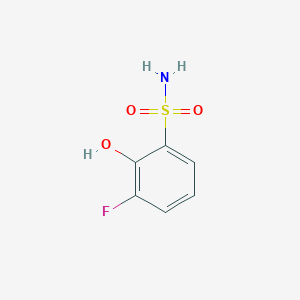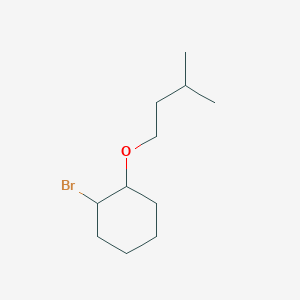
1-Bromo-2-(isopentyloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(isopentyloxy)cyclohexane is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of cyclohexane, where the bromine atom is attached to the first carbon and an isopentyloxy group is attached to the second carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopentyloxy)cyclohexane can be synthesized through the bromination of 2-(isopentyloxy)cyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(isopentyloxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(isopentyloxy)cyclohexanol, 2-(isopentyloxy)cyclohexanenitrile, or 2-(isopentyloxy)cyclohexylamine can be formed.
Elimination: The major product is typically an alkene, such as 1-(isopentyloxy)cyclohexene.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound can be obtained.
Applications De Recherche Scientifique
1-Bromo-2-(isopentyloxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used in studies involving brominated organic compounds and their biological effects.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(isopentyloxy)cyclohexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution or elimination reactions. The isopentyloxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(isopentyloxy)cyclohexane can be compared with other brominated cyclohexane derivatives, such as:
- 1-Bromo-2-(methoxy)cyclohexane
- 1-Bromo-2-(ethoxy)cyclohexane
- 1-Bromo-2-(propoxy)cyclohexane
Uniqueness
The presence of the isopentyloxy group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C11H21BrO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-bromo-2-(3-methylbutoxy)cyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11H,3-8H2,1-2H3 |
Clé InChI |
STNVWHHLOFSYDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


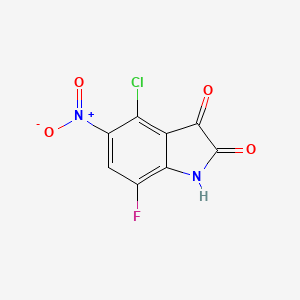
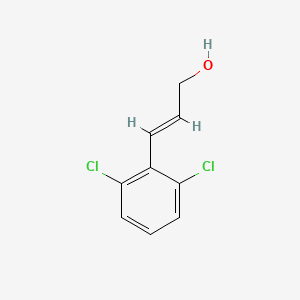
![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)
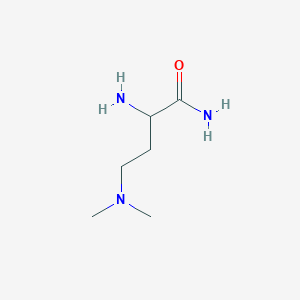
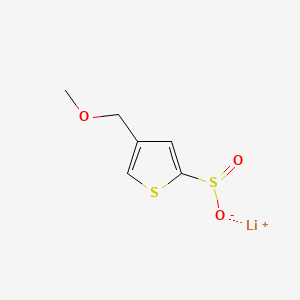
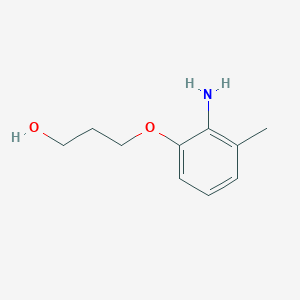
![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)
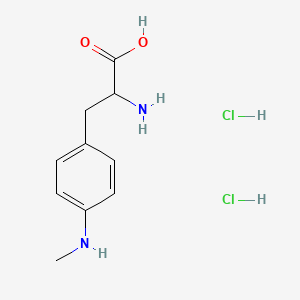
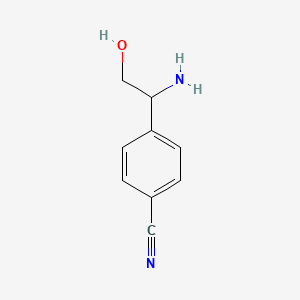
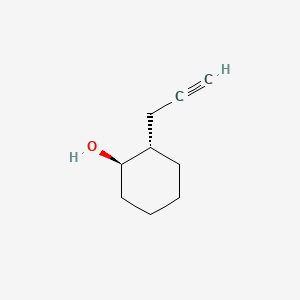
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)

